molecular formula C16H22N2O8 B13878755 5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid

5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid

Cat. No.: B13878755
M. Wt: 370.35 g/mol
InChI Key: JMKSHHSTMNYUGY-UHFFFAOYSA-N
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Description

5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a tert-butoxycarbonyl-protected amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid typically involves multiple steps. One common approach is to start with a benzoic acid derivative, which undergoes nitration to introduce the nitro group. The methoxy group can be introduced via methylation of a hydroxyl group. The tert-butoxycarbonyl-protected amine is then attached through a series of coupling reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butoxycarbonyl-protected amine can be deprotected under acidic conditions, revealing an active amine group that can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar in having a methoxy group and a boronic acid ester.

    3-Formyl-2-methoxy-5-methylphenylboronic acid: Shares the methoxy and formyl groups.

Uniqueness

5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butoxycarbonyl-protected amine and the nitro group allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C16H22N2O8

Molecular Weight

370.35 g/mol

IUPAC Name

5-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid

InChI

InChI=1S/C16H22N2O8/c1-16(2,3)26-15(21)17-6-5-7-25-13-9-11(18(22)23)10(14(19)20)8-12(13)24-4/h8-9H,5-7H2,1-4H3,(H,17,21)(H,19,20)

InChI Key

JMKSHHSTMNYUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC

Origin of Product

United States

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